ZINC;propan-2-olate
Overview
Description
Zinc;propan-2-olate, also known as zinc isopropoxide, is an organozinc compound with the chemical formula Zn(C₃H₇O)₂. It is a white, crystalline solid that is soluble in organic solvents. This compound is commonly used as a catalyst in various organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
ZINC;propan-2-olate, also known as Zinc isopropoxide, is a compound that primarily targets phosphate monoester dianions . It forms a stable 1:1 complex with these targets under physiological conditions . This interaction is crucial in various biochemical processes, including the transfer hydrogenation of N-heteroarenes .
Mode of Action
This compound interacts with its targets through a process known as hydride transfer . In the presence of a manganese catalyst, propan-2-olate transfers a hydride to the Mn center, which is the rate-determining step in the transfer hydrogenation of N-heteroarenes . This interaction results in significant changes in the chemical structure and properties of the targets.
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. Zinc, as a divalent cation (Zn2+), plays a crucial role in various biological processes, including cellular signaling pathways . It functions as an important signaling molecule in mammalian cells . The changes induced by this compound in its targets can therefore have downstream effects on these pathways.
Pharmacokinetics
It’s known that the compound forms a stable complex with phosphate monoester dianions in aqueous solutions , suggesting that it may have good bioavailability
Result of Action
The action of this compound results in the formation of various products. For instance, in the presence of a manganese catalyst, the interaction of propan-2-olate with N-heteroarenes leads to the hydrogenation of the latter . Moreover, the reaction of this compound with five-membered cyclic carbonates results in the formation of various alkoxides and alkoxide-terminated sulfides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of hydride transfer from propan-2-olate to the Mn center, a key step in the compound’s mode of action, can be affected by the temperature of the reaction . Furthermore, the selectivity of the reaction between this compound and five-membered cyclic carbonates towards the formation of alkoxide-terminated sulfide increases under reduced pressure conditions .
Biochemical Analysis
Biochemical Properties
ZINC;propan-2-olate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the composition of numerous protein structural components, such as various metalloenzymes . The nature of these interactions is complex and multifaceted, contributing to the diverse roles of this compound in biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in cell growth and development, oxidative stress, and inflammatory immune response processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions underpin the multifarious functions of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It involves various transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc;propan-2-olate can be synthesized through the reaction of zinc chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc oxide with isopropanol. This method involves heating the mixture to a high temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Zinc;propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and acetone.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the isopropoxide group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organometallic compounds. The reactions typically occur under mild to moderate temperatures and may require inert atmosphere conditions to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound include zinc oxide, acetone, and various organozinc intermediates that are useful in organic synthesis.
Scientific Research Applications
Zinc;propan-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of fine chemicals, polymers, and pharmaceuticals.
Biology: It is employed in the preparation of zinc-containing enzymes and other biological molecules.
Medicine: It is used in the development of zinc-based drugs and therapeutic agents.
Industry: It is utilized in the production of coatings, adhesives, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc;propan-2-olate include:
- Zinc ethoxide (Zn(C₂H₅O)₂)
- Zinc methoxide (Zn(CH₃O)₂)
- Zinc butoxide (Zn(C₄H₉O)₂)
Uniqueness
This compound is unique due to its specific reactivity and solubility properties. It offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
zinc;propan-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Zn/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRVJCLEHCVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13282-39-8 | |
Record name | 2-propanol, zinc salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.